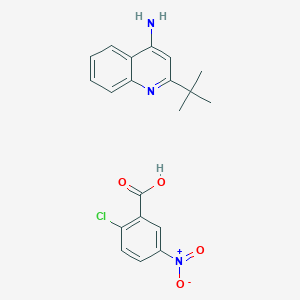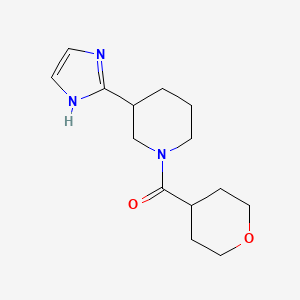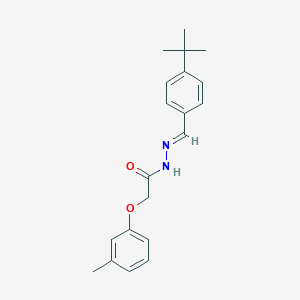
2-Tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylquinolin-4-amine and 2-chloro-5-nitrobenzoic acid are two distinct chemical compounds that can be studied together due to their potential interactions and applications in various fields. 2-Tert-butylquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound, while 2-chloro-5-nitrobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Tert-butylquinolin-4-amine
Starting Materials: The synthesis typically begins with quinoline derivatives.
Reaction Conditions: The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by amination at the 4-position.
Catalysts: Common catalysts include Lewis acids like aluminum chloride.
Solvents: Non-polar solvents such as dichloromethane are often used.
-
2-chloro-5-nitrobenzoic acid
Starting Materials: The synthesis starts with benzoic acid derivatives.
Reaction Conditions: Chlorination is achieved using thionyl chloride, followed by nitration using a mixture of nitric acid and sulfuric acid.
Catalysts: Sulfuric acid acts as a catalyst in the nitration step.
Solvents: Polar solvents like acetic acid are used.
Industrial Production Methods
2-Tert-butylquinolin-4-amine: Industrial production involves large-scale Friedel-Crafts alkylation followed by amination, with continuous monitoring of reaction conditions to ensure high yield and purity.
2-chloro-5-nitrobenzoic acid: Industrial production uses automated chlorination and nitration processes, with stringent control over temperature and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
2-Tert-butylquinolin-4-amine
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction can yield various amine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
-
2-chloro-5-nitrobenzoic acid
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted with nucleophiles.
Esterification: Can form esters with alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols.
Esterification: Alcohols in the presence of acid catalysts.
Major Products
2-Tert-butylquinolin-4-amine: Quinoline N-oxides, various amine derivatives.
2-chloro-5-nitrobenzoic acid: Aminobenzoic acids, substituted benzoic acids, esters.
Scientific Research Applications
Chemistry
2-Tert-butylquinolin-4-amine: Used as a building block in the synthesis of complex organic molecules.
2-chloro-5-nitrobenzoic acid: Used in the synthesis of dyes and pigments.
Biology
2-Tert-butylquinolin-4-amine: Investigated for its potential as an antimicrobial agent.
2-chloro-5-nitrobenzoic acid: Studied for its role in enzyme inhibition.
Medicine
2-Tert-butylquinolin-4-amine:
2-chloro-5-nitrobenzoic acid: Explored for its anti-inflammatory properties.
Industry
2-Tert-butylquinolin-4-amine: Used in the production of specialty chemicals.
2-chloro-5-nitrobenzoic acid: Utilized in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
2-Tert-butylquinolin-4-amine
Molecular Targets: Binds to bacterial DNA, inhibiting replication.
Pathways Involved: Disrupts the bacterial cell wall synthesis pathway.
2-chloro-5-nitrobenzoic acid
Molecular Targets: Inhibits specific enzymes involved in inflammation.
Pathways Involved: Blocks the cyclooxygenase pathway, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylquinolin-4-amine: Similar compounds include other quinoline derivatives like 2-methylquinoline and 2-ethylquinoline.
2-chloro-5-nitrobenzoic acid: Similar compounds include 2-chloro-4-nitrobenzoic acid and 3-chloro-5-nitrobenzoic acid.
Uniqueness
2-Tert-butylquinolin-4-amine: The tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to metabolic degradation.
2-chloro-5-nitrobenzoic acid: The combination of chloro and nitro groups provides unique reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-tert-butylquinolin-4-amine;2-chloro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.C7H4ClNO4/c1-13(2,3)12-8-10(14)9-6-4-5-7-11(9)15-12;8-6-2-1-4(9(12)13)3-5(6)7(10)11/h4-8H,1-3H3,(H2,14,15);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKBHQZJDDYMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C(=C1)N.C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)
![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)
![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5538637.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5538641.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
![2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5538674.png)
